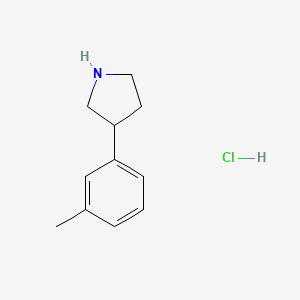

3-(m-Tolyl)pyrrolidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVSBEJOOGFDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598025 | |

| Record name | 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-21-9 | |

| Record name | 3-(3-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 M Tolyl Pyrrolidine Hydrochloride and Analogous Structures

Established Retrosynthetic Strategies and Forward Synthesis Routes

Retrosynthetic analysis of 3-(m-Tolyl)pyrrolidine hydrochloride identifies several key disconnections. The most direct approach involves disconnecting the hydrochloride salt to the free-base pyrrolidine (B122466). From there, two primary strategies emerge: disconnection of the aryl-carbon bond or disconnection of the heterocyclic ring's C-N bonds.

Aryl-Ring Disconnection: This strategy breaks the bond between the pyrrolidine ring and the m-tolyl group. This leads back to a 3-substituted pyrrolidine synthon (such as a 3-halopyrrolidine or a pyrroline) and an m-tolyl metallic or boronic acid reagent. This is a convergent approach, often employed in late-stage functionalization.

Ring Disconnection: This approach involves breaking the C-N bonds of the pyrrolidine ring, which typically leads to an acyclic precursor, such as a 1,4-dicarbonyl compound or a 1,4-dihalide bearing the m-tolyl substituent at the 2-position.

These retrosynthetic pathways inform the various forward synthesis routes used to construct the target molecule.

The formation of the pyrrolidine ring is a foundational step in many synthetic routes. Several robust methods are available for this transformation.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. acs.org In a potential synthesis of a 3-aryl pyrrolidine, a diallylamine (B93489) precursor functionalized with the desired m-tolyl group can be subjected to a ruthenium catalyst, such as a Grubbs-type catalyst, to form a pyrroline (B1223166). nih.gov This pyrroline can then be reduced to the target pyrrolidine. The reaction sequence typically starts with the synthesis of an N-protected diallylamine, which undergoes RCM, followed by deprotection and reduction. nih.govthieme-connect.de

Reductive Amination of 1,4-Diketones: A highly effective method involves the cyclization of a 1,4-diketone with a primary amine via successive reductive amination. bohrium.comnih.gov For the synthesis of 3-(m-Tolyl)pyrrolidine, this would require a precursor such as 2-(m-tolyl)succinaldehyde or a related diketone. The reaction with ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent, would form the pyrrolidine ring. researchgate.net Iridium-catalyzed transfer hydrogenation has been shown to be effective for this type of transformation, even using water as a solvent. bohrium.comnih.gov

Intramolecular Cyclization: Other strategies include the intramolecular cyclization of ω-aminoalkyl halides or sulfonates. An acyclic precursor, such as 4-amino-3-(m-tolyl)-1-butanol, could be converted to a leaving group at the C1 position (e.g., a bromide or tosylate), which would then undergo intramolecular nucleophilic substitution by the amine to close the ring.

A prevalent strategy for synthesizing 3-aryl pyrrolidines involves the direct arylation of a pyrrolidine or pyrroline precursor.

Palladium-Catalyzed Hydroarylation: A significant advancement is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.org This reaction directly couples an aryl halide with a pyrroline to form a 3-aryl pyrrolidine. Specifically, N-alkyl-3-pyrroline can react with an m-tolyl halide (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) in the presence of a palladium catalyst and a suitable ligand to yield N-alkyl-3-(m-tolyl)pyrrolidine. This method is notable for its efficiency and broad substrate scope. organic-chemistry.org The choice of the N-substituent on the pyrroline is critical, as N-acyl pyrrolines tend to yield different products under similar conditions. chemrxiv.org

| Catalyst/Ligand System | Aryl Source | Product Type | Typical Yield | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | Aryl Halide | 3-Aryl Pyrrolidine | Good to Excellent | chemrxiv.org |

| PdCl₂ / P(t-Bu)₃ | Aryl Halide | 3-Aryl Pyrrolidine | Moderate to Good | chemrxiv.org |

| Pd[P(OPh)₃]₄ | Allyl Alcohol/Amine | N-Aryl Pyrroline | Good to Excellent | nih.gov |

Cross-Coupling Reactions: Standard cross-coupling reactions like the Suzuki or Stille coupling can also be employed. This would typically involve an N-protected 3-halopyrrolidine or a 3-pyrrolin-3-yl triflate as the electrophilic partner and m-tolylboronic acid (for Suzuki) or an m-tolylstannane (for Stille) as the nucleophilic partner. These palladium-catalyzed methods are well-established for C-C bond formation. scilit.comrsc.org

Once the 3-(m-Tolyl)pyrrolidine free base is synthesized, it is typically converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

The salt formation is generally achieved by treating a solution of the purified free base in a suitable organic solvent (such as diethyl ether, ethyl acetate, or 1-propanol) with a solution of hydrogen chloride. google.com The HCl can be sourced from a cylinder or used as a solution in an organic solvent like ether or isopropanol. The resulting 3-(m-Tolyl)pyrrolidine hydrochloride often precipitates from the solution and can be isolated by filtration.

Purification of the hydrochloride salt is most commonly achieved through recrystallization. The choice of solvent is critical; a system in which the salt is soluble at elevated temperatures but poorly soluble at room or lower temperatures is ideal. Common solvents for recrystallizing amine hydrochlorides include alcohols like ethanol (B145695) or isopropanol, often with the addition of a less polar co-solvent like diethyl ether to induce precipitation. google.com The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified salt crystallizes.

Stereoselective and Enantioselective Synthetic Approaches

The development of methods to control the stereochemistry at the C3 position of the pyrrolidine ring is crucial for many applications. Both catalyst- and substrate-controlled methods have been developed for analogous systems.

Asymmetric catalysis provides an efficient route to enantioenriched pyrrolidines, often by establishing the key stereocenter during the ring-forming or functionalization step.

Organocatalysis: Chiral organocatalysts, particularly those derived from proline and Cinchona alkaloids, are widely used in the asymmetric synthesis of pyrrolidines. rsc.orgnih.govnih.gov A plausible enantioselective synthesis of 3-(m-tolyl)pyrrolidine could involve an asymmetric Michael addition. For instance, an enal derived from m-tolylacetaldehyde could react with an amine precursor in a cascade reaction catalyzed by a diarylprolinol silyl (B83357) ether. mdpi.com Alternatively, a Michael addition of a nucleophile to a 3-(m-tolyl)-substituted α,β-unsaturated carbonyl compound, followed by cyclization, can be rendered enantioselective. researchgate.net

| Catalyst Type | Reaction | Stereoselectivity | Reference(s) |

| Cinchona Alkaloid Derivatives | Michael Addition / Cascade | High dr and ee (>90%) | nih.govresearchgate.net |

| Diarylprolinol Silyl Ethers | Michael / Aldol Reactions | High ee | mdpi.com |

| Chiral Phosphoric Acid | aza-Michael Cyclization | High ee | scilit.com |

| Amino-squaramide Catalysts | Cascade Reaction | High dr and ee | rsc.org |

Metal Catalysis: Chiral transition metal complexes are also effective. For example, an asymmetric hydrogenation of a suitable pyrrole (B145914) or pyrroline precursor bearing an m-tolyl substituent could yield the chiral pyrrolidine. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are well-suited for such transformations. acs.org Another powerful method is the enantioselective [3+2] cycloaddition of an azomethine ylide with an alkene, which can be catalyzed by chiral copper or silver complexes. nih.gov

Asymmetric induction relies on a chiral element within the substrate to direct the stereochemical outcome of a reaction. youtube.com This is often achieved using a removable chiral auxiliary.

In this strategy, an achiral pyrrolidine precursor is covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a Myers-type pseudoephedrine amide. manchester.ac.uk The resulting diastereomeric compound then undergoes a reaction where the auxiliary shields one face of the molecule, forcing a reagent to attack from the less hindered side. For the synthesis of 3-(m-tolyl)pyrrolidine, one could envision the conjugate addition of an m-tolyl organocuprate to an N-enoyl-pyrrolidinone equipped with a chiral auxiliary. The diastereoselectivity of this step is controlled by the auxiliary. Subsequent removal of the auxiliary under mild conditions releases the enantioenriched 3-(m-tolyl)pyrrolidinone, which can then be reduced to the final pyrrolidine. This approach allows for the synthesis of highly pure enantiomers, although it is often less atom-economical than catalytic methods due to the stoichiometric use of the auxiliary. manchester.ac.ukmetu.edu.tr

Diastereoselective Control in Pyrrolidine Synthesis

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of substituted pyrrolidines, which can possess multiple stereocenters. Various strategies have been developed to control the spatial orientation of substituents as the pyrrolidine ring is formed or functionalized.

One powerful approach involves the [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles. acs.org The diastereoselectivity of this reaction can be influenced by the use of chiral auxiliaries or catalysts. For instance, the use of N-tert-butanesulfinylimines as chiral precursors in reactions with azomethine ylides has been shown to produce densely substituted pyrrolidines with excellent diastereocontrol. acs.org The stereochemical outcome is often directed by the configuration of the sulfinyl group.

Another strategy for achieving diastereoselectivity is through three-component reactions. A notable example is the Yb(OTf)₃ catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields N-alkyl- and N-arylpyrrolidines with high cis stereoselectivity. acs.org This method complements other syntheses that produce the trans isomers. The choice of Lewis acid and the nature of the reactants are crucial in directing the stereochemical pathway of the cyclization.

Furthermore, substrate-controlled diastereoselective syntheses are common, where existing stereocenters in the starting material guide the formation of new ones. This is often seen in the synthesis of complex pyrrolidine-containing natural products and their analogs. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and environmental footprint. The synthesis of 3-(m-Tolyl)pyrrolidine and its analogs has benefited significantly from these developments.

Microwave-Assisted Synthesis and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in the synthesis of heterocyclic compounds, including pyrrolidines. While specific examples for 3-(m-tolyl)pyrrolidine are not prevalent in the literature, the microwave-assisted Heck arylations of N-acyl-3-pyrrolines with arenediazonium salts demonstrate the potential of this technology for the rapid synthesis of 3-aryl-pyrrolidines. chemrxiv.org

Flow chemistry, or continuous flow processing, offers advantages in terms of safety, scalability, and process control. For the synthesis of pyrrolidines, flow reactors can be used for hazardous reactions or for the rapid optimization of reaction conditions. The synthesis of pyrrolidine derivatives has been demonstrated in flow, for example, through the cyclization of amino alcohols or via multi-component reactions. This technology is particularly suited for large-scale production, ensuring consistent quality and improved safety.

Utilization of Organocatalysis and Metal-Catalyzed Processes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the construction of chiral pyrrolidines is a prominent application. nih.gov Chiral secondary amines, such as derivatives of proline, are frequently used to catalyze the enantioselective functionalization of aldehydes and ketones, which can be key intermediates in pyrrolidine synthesis. For example, the organocatalyzed [4+2] cycloaddition reaction has been employed in the concise and atom-economical total synthesis of β-lycorane, which features a pyrrolidine ring. acs.org

Metal-catalyzed processes are arguably the most significant and widely applied methods for the synthesis of 3-aryl-pyrrolidines. Palladium-catalyzed cross-coupling reactions are particularly prominent. A highly effective method is the palladium-catalyzed hydroarylation of N-protected 1-methyl-2,5-dihydro-1H-pyrrole with an appropriate aryl halide or triflate. chemrxiv.org For the synthesis of 3-(m-tolyl)pyrrolidine, this would involve the coupling of an m-tolyl-containing reagent, such as m-tolylboronic acid (in a Suzuki-Miyaura coupling) or an m-tolyl halide, with a suitable pyrroline derivative.

A general representation of a palladium-catalyzed synthesis of a 3-aryl-pyrrolidine is shown below:

Scheme 1: General scheme for the palladium-catalyzed synthesis of 3-aryl-pyrrolidines.

The reaction conditions for such transformations are crucial and are a subject of extensive research. The choice of palladium catalyst, ligand, base, and solvent all have a significant impact on the yield and selectivity of the reaction.

| Aryl Source | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | P(o-tol)₃ | i-Pr₂NEt | DMF | 70-90 | chemrxiv.org |

| Aryl Iodide | PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 65-85 | sci-hub.se |

| Arylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 75-95 | sci-hub.se |

Development of Novel Protecting Group Strategies

Protecting groups are essential in the multi-step synthesis of complex molecules like 3-(m-Tolyl)pyrrolidine, where chemoselectivity is required. The pyrrolidine nitrogen is commonly protected to prevent its interference in reactions at other sites of the molecule.

Common protecting groups for the pyrrolidine nitrogen include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides like the p-toluenesulfonyl (Ts) group. sci-hub.se The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

The development of orthogonal protecting group strategies, where multiple protecting groups can be removed selectively under different conditions, is crucial for the efficient synthesis of highly functionalized pyrrolidine derivatives.

Atom Economy and Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is a key metric. acs.org

Addition reactions, such as the [3+2] cycloadditions mentioned earlier, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. Catalytic reactions, both metal-catalyzed and organocatalyzed, are also central to green chemistry as they reduce the amount of waste generated compared to stoichiometric reagents.

The palladium-catalyzed hydroarylation, while a powerful tool, can have a lower atom economy due to the use of organometallic reagents and the generation of salt byproducts. However, ongoing research aims to improve the efficiency of these processes by using catalytic amounts of reagents and by recycling the catalyst. The use of greener solvents and the reduction of energy consumption are also important considerations in the synthesis design of 3-(m-Tolyl)pyrrolidine hydrochloride and its analogs.

Chemical Reactivity and Transformation Studies of 3 M Tolyl Pyrrolidine Hydrochloride

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine functionality of 3-(m-tolyl)pyrrolidine is a key site for a variety of chemical transformations. As a typical secondary amine, its nitrogen atom possesses a lone pair of electrons (in its free base form), making it nucleophilic and basic. nih.gov

The nucleophilic nature of the pyrrolidine nitrogen allows for the straightforward introduction of various substituents. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger molecular frameworks.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents in a nucleophilic aliphatic substitution reaction. wikipedia.org This process is a common strategy for the synthesis of tertiary amines. However, the reaction of ammonia (B1221849) or primary/secondary amines with alkyl halides can sometimes lead to mixtures of products due to overalkylation. wikipedia.org For the synthesis of specific N-alkylated derivatives, methods like reductive amination or the use of catalysts to promote reactions with less reactive agents like alcohols are often employed. nih.gov For instance, iridium-catalyzed transfer hydrogenation has been used for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. nih.gov This highlights a pathway for forming C-N bonds that could be applicable to 3-arylpyrrolidines. Another relevant transformation is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines, demonstrating a sophisticated method of simultaneous N-arylation and C-C bond formation to build complex pyrrolidine structures. nih.gov

| Reactants | Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Diketones (e.g., 2,5-hexanedione) + Anilines | Successive Reductive Amination | Iridium Catalyst / HCO₂H | N-Aryl-substituted pyrrolidines | nih.gov |

| γ-(N-Arylamino)alkenes + Vinyl Bromides | Palladium-catalyzed Carboamination | Palladium(0) Catalyst / Base | N-Aryl-2-allylpyrrolidines | nih.gov |

| Amines + Aryl Esters | N-Alkylation | B(C₆F₅)₃ | N-Alkylated Amines | rsc.org |

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding N-acyl derivatives (amides). This reaction is typically robust and high-yielding. A relevant example is the synthesis of N-p-tolylpyrrolidine-1-carboxamide, formed from the reaction of pyrrolidine with p-tolylcarbamic chloride. This demonstrates the formation of a urea (B33335) linkage via an N-acylation type reaction, a transformation that would be analogous for the 3-(m-tolyl)pyrrolidine isomer.

N-Derivatization (Sulfonylation): Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields N-sulfonylated pyrrolidines. N-tosyl amides are common intermediates in organic synthesis, often used as protecting groups for amines or as activating groups for further reactions. Iodocyclization of unsaturated tosylamides, for example, is a method used to produce N-tosyl iodopyrrolidines.

The nitrogen atom of the pyrrolidine ring can participate in intramolecular reactions to form more complex polycyclic systems. These transformations are crucial in the synthesis of natural products and other complex molecular architectures.

Intramolecular Cyclization: When an appropriate functional group is tethered to the pyrrolidine nitrogen, intramolecular cyclization can occur. For example, derivatives of 3-arylidene-1-pyrrolinium salts containing a phosphonium (B103445) fragment can undergo diastereospecific cyclization to form pyrrolizidine (B1209537) systems. rsc.org Pyrrolizidines and indolizidines, which feature a fused bicyclic system with a shared nitrogen, are often synthesized through processes involving the cyclization of N-substituted pyrrolidine precursors. mdpi.com These cascade reactions can construct complex tricyclic amines from acyclic precursors, where the formation of a cyclic azomethine ylide from the pyrrolidine nitrogen is a key step. mdpi.com

Rearrangement Pathways: While specific rearrangements involving 3-(m-tolyl)pyrrolidine are not extensively documented, N-substituted pyrrolidines can be involved in rearrangement cascades. For instance, an Ullmann-type annulation/rearrangement cascade has been described for pyrrolidine derivatives, leading to the formation of highly functionalized benzazepines. rsc.org

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring itself, along with its m-tolyl substituent, can undergo a variety of chemical transformations. These reactions allow for the modification of the core scaffold, leading to a diverse array of derivatives.

The existing functional groups on the 3-(m-tolyl)pyrrolidine scaffold can be chemically altered. The tolyl group offers sites for electrophilic aromatic substitution or oxidation of the methyl group. The pyrrolidine ring can also be functionalized. Research has shown that the introduction of different substituents on the pyrrolidine ring significantly influences biological activity, underscoring the importance of such functionalizations. nih.gov For example, SAR studies on certain bioactive pyrrolidines revealed that a cis-configuration of substituents at positions 3 and 4 was preferred over a trans-orientation. nih.gov

Skeletal editing strategies involving ring expansion and contraction are powerful tools for transforming the pyrrolidine core into other heterocyclic systems.

Ring Expansion: Pyrrolidine derivatives can undergo ring expansion to form larger rings, such as piperidines or azepanes. For example, a three-step cascade reaction using a thiol reagent can convert indole-tethered ynones into quinolines through a process that involves a one-atom ring expansion. While not starting from a simple pyrrolidine, this illustrates the principle of ring expansion in related N-heterocycles. More directly, syntheses of N-substituted lactams (e.g., caprolactam) can be achieved from precursor lactones and amines via an iridium-catalyzed process that involves ring opening and re-closing. researchgate.net

Ring Contraction: The transformation of larger rings into pyrrolidine derivatives is a known synthetic strategy. osaka-u.ac.jpnih.govresearchgate.net For instance, a photo-promoted ring contraction of pyridines using silylborane can afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov Another documented method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction of N-substituted piperidine (B6355638) derivatives. rsc.org This process involves a cascade of reactions including the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has also been achieved through a sequence involving a thermal ring contraction of a chiral hydroxamic acid. nih.gov

| Transformation | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ring Contraction | Pyridines | Silylborane, Light (hν) | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | osaka-u.ac.jpnih.gov |

| Ring Contraction | N-Substituted Piperidines | Specific Oxidant and Additive | Pyrrolidin-2-ones or 3-Iodopyrroles | rsc.org |

| Ring Contraction | Benzyloxy Imide Derivative | Reduction, then Thermal Contraction | 2,2-Disubstituted Pyrrolidine | nih.gov |

The pyrrolidine ring can be selectively oxidized or reduced, depending on the reagents and the substitution pattern of the molecule.

Selective Oxidation: The pyrrolidine ring is generally stable to oxidation, but specific reagents can target the ring. For example, the conversion of N-substituted piperidines to pyrrolidin-2-ones proceeds through a proposed pyrrolidine intermediate that undergoes oxidation. rsc.org The carbon atom at the 3-position, being adjacent to the aryl group (a benzylic position), could be susceptible to oxidation under certain conditions, potentially leading to hydroxylated or carbonylated products.

Selective Reduction: The saturated pyrrolidine ring is highly resistant to reduction under standard catalytic hydrogenation conditions. Its stability is highlighted by synthetic methods where highly substituted pyrrole (B145914) rings are reduced to pyrrolidines with excellent diastereoselectivity using heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃). nih.gov This indicates that the C-N and C-C bonds of the pyrrolidine ring are stable to typical reductive processes, and any reduction would likely target the m-tolyl aromatic ring, but only under harsh conditions (high pressure and temperature). Hydrogenation of a related bicyclic pyrrolidine derivative with Pd/C resulted in a saturated pyrrolidine, demonstrating the robustness of the core ring structure.

Transformations of the m-Tolyl Aromatic System

The m-tolyl group within the 3-(m-tolyl)pyrrolidine structure offers multiple sites for chemical modification. The reactivity of the aromatic ring and its methyl substituent can be selectively targeted using a variety of modern synthetic methods.

The aromatic ring of 3-(m-tolyl)pyrrolidine is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the combined electronic effects of the methyl group and the pyrrolidine ring. The methyl group is an activating, ortho, para-director. Conversely, the pyrrolidine moiety, especially when the nitrogen is protonated as in the hydrochloride salt or acylated, acts as a deactivating, meta-directing group due to the electron-withdrawing nature of the ammonium (B1175870) or amide functionality.

Given the structure of 3-(m-tolyl)pyrrolidine, the positions ortho to the methyl group (C2 and C6) and para to the methyl group (C4) are activated. The position of the pyrrolidine ring is at C3. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions of the tolyl ring. The steric hindrance from the adjacent pyrrolidine ring at C3 may influence the distribution of isomers, potentially favoring substitution at the C4 and C6 positions over the C2 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov

Interactive Data Table: Representative Electrophilic Aromatic Substitution Reactions on Tolyl Systems

Below are typical conditions for electrophilic aromatic substitution on tolyl-containing compounds. The expected major products for 3-(m-tolyl)pyrrolidine would be a mixture of isomers, with substitution primarily at the positions activated by the methyl group and not overly hindered by the pyrrolidine substituent.

| Reaction | Reagents & Conditions | Electrophile | Potential Products on m-Tolyl Ring |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | Nitro-3-(m-tolyl)pyrrolidine isomers |

| Bromination | Br2, FeBr3 | Br+ | Bromo-3-(m-tolyl)pyrrolidine isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Acyl-3-(m-tolyl)pyrrolidine isomers |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.com For these reactions to occur on the m-tolyl ring of 3-(m-tolyl)pyrrolidine, the ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. An initial electrophilic halogenation, as described in the previous section, would yield the necessary precursors, such as 3-(bromo-m-tolyl)pyrrolidine.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide or triflate. organic-chemistry.orgmdpi.comnih.gov For instance, a 3-(bromo-m-tolyl)pyrrolidine derivative could be reacted with various aryl or vinyl boronic acids to introduce new carbon substituents. The choice of palladium catalyst and ligand is crucial for achieving high yields. acs.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgacs.org A halogenated 3-(m-tolyl)pyrrolidine can be coupled with a wide range of primary or secondary amines, amides, or carbamates to generate N-arylated derivatives. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orgnih.govuniurb.it This allows for the introduction of vinyl groups onto the tolyl ring of a halogenated 3-(m-tolyl)pyrrolidine precursor.

Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions

The following table illustrates typical conditions for various palladium-catalyzed cross-coupling reactions, assuming a bromo-substituted 3-(m-tolyl)pyrrolidine as the starting material.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3 or K3PO4 | Dioxane/H2O or DME |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd2(dba)3 + Ligand (e.g., XPhos) | NaOt-Bu or Cs2CO3 | Toluene or Dioxane |

| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)2 + Ligand (e.g., P(o-tolyl)3) | Et3N or K2CO3 | DMF or Acetonitrile |

The methyl group of the tolyl substituent is a benzylic position and is thus activated for radical reactions. libretexts.org This allows for selective functionalization without altering the aromatic ring itself.

Benzylic Halogenation: A common transformation is benzylic halogenation, typically bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or light (hν). numberanalytics.comyoutube.comlibretexts.org This reaction proceeds via a free radical mechanism to replace a hydrogen atom of the methyl group with a bromine atom. scientificupdate.com The resulting benzylic bromide is a versatile intermediate that can be used in various subsequent nucleophilic substitution or organometallic reactions. Controlling the reaction conditions is important to prevent over-halogenation. scientificupdate.com

Oxidation: The benzylic methyl group can also be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde, a carboxylic acid, or an alcohol. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid.

Interactive Data Table: Representative Functionalization of the Tolyl Methyl Group

This table provides examples of reaction conditions for the functionalization of the benzylic methyl group in tolyl-containing compounds.

| Reaction | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or hν, CCl4 | -CH2Br |

| Oxidation to Carboxylic Acid | KMnO4, H2O, heat | -COOH |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational preferences of molecules in solution. nih.gov For 3-(m-Tolyl)pyrrolidine hydrochloride, NMR provides critical information on the connectivity of atoms and the spatial relationships between them.

For a structurally similar compound, such as a generic 3-arylpyrrolidine, a typical assignment would be as follows:

| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations |

| Pyrrolidine (B122466) N-H₂⁺ | 9.0 - 10.0 | - | To C2, C5 |

| Pyrrolidine C2-H₂ | 3.2 - 3.6 | ~50 | To C3, C4 |

| Pyrrolidine C3-H | 3.5 - 3.9 | ~40 | To C2, C4, C5, Tolyl C1' |

| Pyrrolidine C4-H₂ | 2.1 - 2.5 | ~30 | To C2, C3, C5 |

| Pyrrolidine C5-H₂ | 3.2 - 3.6 | ~50 | To C3, C4 |

| Tolyl C1' | - | ~140 | - |

| Tolyl C2', C4'-C6' | 7.0 - 7.3 | 125 - 130 | To other aromatic carbons |

| Tolyl C3' | - | ~138 | - |

| Tolyl CH₃ | 2.3 - 2.4 | ~21 | To Tolyl C2', C3', C4' |

Note: The data in this table is illustrative and based on general chemical shift ranges for similar structural motifs. Actual experimental values would be required for a definitive assignment.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. The analysis of vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) provides detailed insights into this equilibrium. nih.gov

The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, allowing for the estimation of bond angles within the pyrrolidine ring. nih.gov For a 3-substituted pyrrolidine, the coupling constants between H3 and the adjacent protons on C2 and C4 are particularly informative about the ring's pucker and the substituent's preferred axial or equatorial orientation.

NOE spectroscopy (NOESY) detects through-space interactions between protons that are close to each other (typically < 5 Å). mdpi.com For 3-(m-Tolyl)pyrrolidine hydrochloride, key NOE correlations would be expected between the C3 proton and protons on the tolyl ring, as well as with specific protons on the pyrrolidine ring. The presence and intensity of these cross-peaks help to define the predominant conformation and the orientation of the aryl substituent relative to the pyrrolidine ring. researchgate.net For instance, a strong NOE between H3 and an axial proton on C5 would suggest an equatorial orientation of the tolyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. purechemistry.org

While a single-crystal X-ray structure for 3-(m-Tolyl)pyrrolidine hydrochloride has not been reported in major crystallographic databases, analysis of analogous pyrrolidinium (B1226570) salts provides a framework for what would be expected. nih.govaip.org A successful diffraction experiment would yield the precise atomic coordinates, defining the puckering of the pyrrolidinium ring and the exact orientation of the m-tolyl group.

For a representative pyrrolidinium hydrochloride salt, the following crystallographic data would be determined:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| β (°) | 105 |

| Volume (ų) | 1030 |

| Z (molecules/cell) | 4 |

| Density (calc) g/cm³ | 1.35 |

Note: This table contains example data for a hypothetical pyrrolidinium salt and does not represent actual data for 3-(m-Tolyl)pyrrolidine hydrochloride.

The analysis would likely reveal a puckered pyrrolidine ring, with the degree of puckering and the specific conformation (e.g., C3-endo or C3-exo envelope) being precisely determined. researchgate.net

In the crystalline state, molecules of 3-(m-Tolyl)pyrrolidine hydrochloride would be arranged in a specific three-dimensional lattice, stabilized by a network of intermolecular interactions. researchgate.net As a hydrochloride salt, strong hydrogen bonds between the protonated pyrrolidinium nitrogen (N-H₂⁺) and the chloride anion (Cl⁻) would be the dominant organizing force. researchgate.netmdpi.com

Chiroptical Spectroscopy for Absolute Configuration Assignment

Since 3-(m-Tolyl)pyrrolidine possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-3-(m-Tolyl)pyrrolidine. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with circularly polarized light, are essential for determining the absolute configuration of a specific enantiomer. saschirality.org

The primary methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). An ECD spectrum shows the difference in absorption of left and right circularly polarized UV-Vis light as a function of wavelength. acs.org A pure enantiomer of 3-(m-Tolyl)pyrrolidine would produce a characteristic ECD spectrum with positive and/or negative bands (Cotton effects). The mirror-image spectrum would be observed for the opposite enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a known (e.g., R) configuration, the absolute configuration of the sample can be unambiguously assigned. rsc.org

Alternatively, the absolute configuration of chiral amines can be determined by NMR after derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.netnih.govfrontiersin.org The resulting diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration at the chiral center.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. For 3-(m-Tolyl)pyrrolidine hydrochloride, these spectra can confirm the presence of the key structural motifs: the secondary amine hydrochloride, the aromatic ring, and the aliphatic pyrrolidine ring.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(m-Tolyl)pyrrolidine hydrochloride is expected to show characteristic absorption bands. The presence of the hydrochloride salt will lead to a broad absorption in the 2700-2250 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the secondary ammonium (B1175870) ion. The C-H stretching vibrations of the aromatic tolyl group will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in one or more sharp bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. wikipedia.org Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give rise to strong Raman signals. The symmetric C-H stretching of the methyl group on the tolyl ring is also expected to be a prominent feature. The combination of IR and Raman data allows for a more comprehensive assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for 3-(m-Tolyl)pyrrolidine hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Secondary Amine (as HCl salt) | N-H⁺ Stretch | 2700 - 2250 (broad) | Weak or not observed |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H (Pyrrolidine) | C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | 1600 - 1580 |

| Pyrrolidine C-N | C-N Stretch | 1250 - 1020 | Weak |

Note: These are general ranges and the exact peak positions can vary based on the molecular environment and physical state of the sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard method for the electronic structure calculation of organic molecules due to its balance of accuracy and computational cost. bohrium.comresearchgate.net For 3-(m-Tolyl)pyrrolidine hydrochloride, DFT calculations, often employing a hybrid functional like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine its electronic properties. bohrium.com

The optimization process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths and angles. These computed parameters can be compared with experimental data from X-ray crystallography, if available, to validate the chosen computational model. For related pyrrolidine (B122466) derivatives, DFT calculations have successfully predicted geometric parameters. researchgate.net The electronic structure analysis reveals the distribution of electron density, which is fundamental to understanding the molecule's polarity and intermolecular interactions. The presence of the protonated pyrrolidine nitrogen and the aromatic tolyl group significantly influences the charge distribution across the molecule.

Representative Data Table: Calculated Geometric Parameters of 3-(m-Tolyl)pyrrolidine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (pyrrolidine) | 1.50 Å |

| C-C (pyrrolidine) | 1.54 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-H (aromatic) | 1.08 Å | |

| N-H (pyrrolidinium) | 1.03 Å | |

| Bond Angle | C-N-C (pyrrolidine) | 108.5° |

| C-C-C (aromatic) | 120.0° | |

| Dihedral Angle | C-C-C-C (pyrrolidine ring pucker) | Varies with conformation |

| Note: This table is a representative example of data that would be generated from a DFT calculation. Actual values would be specific to the lowest energy conformer. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. bohrium.com

For 3-(m-Tolyl)pyrrolidine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich tolyl group, specifically the π-orbitals of the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the pyrrolidinium (B1226570) ring, particularly around the positively charged nitrogen atom and the anti-bonding orbitals associated with the C-N and N-H bonds. The analysis of the HOMO and LUMO electron density distributions helps in identifying the most probable sites for nucleophilic and electrophilic attack.

Representative Data Table: FMO Analysis of 3-(m-Tolyl)pyrrolidine

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Note: This table presents hypothetical values for illustrative purposes. The actual energies would be determined by DFT calculations. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.govnumberanalytics.com This method transforms the complex, delocalized molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions.

For 3-(m-Tolyl)pyrrolidine hydrochloride, NBO analysis can quantify the charge distribution, revealing the partial positive charge on the hydrogen atoms of the pyrrolidinium group and the negative charge on the chloride counter-ion. It can also elucidate hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the stability of the molecule. researchgate.net For instance, interactions between the C-C or C-H bonding orbitals of the tolyl group and the anti-bonding orbitals of the pyrrolidine ring can be analyzed. The strength of the hydrogen bond between the pyrrolidinium N-H group and the chloride anion can also be characterized by NBO analysis. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the system over time. youtube.comnih.gov This is particularly important for understanding the conformational flexibility and behavior of molecules in solution.

Conformational Landscape Exploration

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The specific conformation is influenced by the substituents on the ring. For 3-(m-Tolyl)pyrrolidine, the tolyl group can exist in either an axial or equatorial position relative to the pyrrolidine ring.

Molecular dynamics simulations can be employed to explore the conformational landscape of 3-(m-Tolyl)pyrrolidine hydrochloride. nih.gov By simulating the molecule's motion over time, different stable and metastable conformations can be identified, and the energy barriers between them can be estimated. mdpi.com This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies have been performed on other substituted pyrrolidines to understand their stereodynamics. nih.gov

Representative Data Table: Relative Energies of 3-(m-Tolyl)pyrrolidine Conformers

| Conformer | Torsional Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Twist | 35 | 0.0 | 75 |

| Axial-Envelope | 15 | 1.5 | 20 |

| Other | - | > 3.0 | < 5 |

| Note: This is an illustrative table. The actual values would be derived from conformational search and MD simulation results. |

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule, especially an ionic species like 3-(m-Tolyl)pyrrolidine hydrochloride, are significantly influenced by the surrounding solvent. mdpi.com Molecular dynamics simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box.

Simulations in different solvents (e.g., water, methanol, chloroform) can reveal how the solvent polarity and hydrogen bonding capacity affect the conformational preferences of the pyrrolidine ring and the orientation of the tolyl group. For instance, in a polar protic solvent like water, the hydrochloride salt will be solvated by water molecules, forming hydrogen bonds with the pyrrolidinium proton and the chloride ion. mdpi.com These interactions can stabilize certain conformations over others. The stability of the ion pair itself in different solvents can also be investigated, providing insights into its dissolution and aggregation behavior. mdpi.com

No Publicly Available Research Data for Computational and Theoretical Investigations of 3-(m-Tolyl)pyrrolidine hydrochloride

Following a comprehensive search of available scientific literature, no specific research data or scholarly articles were identified for "3-(m-Tolyl)pyrrolidine hydrochloride" within the domains of computational chemistry and theoretical investigations. The requested analysis, including in silico modeling of molecular interactions, ligand-protein docking studies with non-clinical targets, and interactions with model biological macromolecules, appears to be absent from the public research domain for this specific compound.

The stringent requirement to focus solely on "3-(m-Tolyl)pyrrolidine hydrochloride" and the specified areas of study cannot be fulfilled without available scientific evidence. The generation of scientifically accurate and informative content, including detailed research findings and data tables, is contingent upon the existence of foundational research.

Therefore, the requested article detailing the computational chemistry and theoretical investigations of 3-(m-Tolyl)pyrrolidine hydrochloride cannot be provided at this time due to a lack of published research on the subject.

Role As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity and defined stereochemistry of 3-(m-Tolyl)pyrrolidine hydrochloride position it as a key starting material for constructing intricate molecular frameworks. Its secondary amine allows for facile derivatization, while the tolyl group provides a site for further functionalization or can be used to modulate the steric and electronic properties of the target molecule.

Incorporation into Polycyclic and Fused Ring Systems

The pyrrolidine (B122466) nucleus is a common feature in polycyclic and fused-ring alkaloids with significant biological activity. Synthetic strategies to access these systems often rely on the annulation of additional rings onto a pre-existing pyrrolidine core. While specific literature examples detailing the use of 3-(m-Tolyl)pyrrolidine as a direct precursor for polycyclic systems are not extensively documented, its structure is well-suited for such transformations.

General methods, such as intramolecular Pictet-Spengler reactions or tandem cycloadditions, are powerful tools for building fused systems. nih.gov The secondary amine of 3-(m-Tolyl)pyrrolidine could be functionalized with a side chain containing an electrophilic center and an activating group, setting the stage for an intramolecular cyclization to form a fused bicyclic system. The tolyl substituent would serve to orient the molecule and influence the stereochemical outcome of the ring fusion.

Table 1: Potential Reactions for Polycycle Synthesis

| Reaction Type | Role of 3-(m-Tolyl)pyrrolidine | Expected Product Class |

|---|---|---|

| Intramolecular Cycloaddition | Provides the core pyrrolidine ring and a nucleophilic nitrogen for initiating cyclization. | Pyrrolizidine (B1209537) or Indolizidine Derivatives |

| Tandem Aza-Michael/Aldol Reaction | Acts as the nitrogen source in a cascade reaction to build a fused ring system. | Fused Pyrrolidine Heterocycles |

Chiral Auxiliary or Building Block in Asymmetric Synthesis

Chiral pyrrolidine derivatives are mainstays of asymmetric synthesis, acting as both chiral auxiliaries and organocatalysts. mdpi.com The stereocenter at the C3 position of 3-(m-Tolyl)pyrrolidine makes it a valuable chiral building block. When used in its enantiomerically pure form, it can transfer its stereochemical information to a new molecule.

As a chiral auxiliary, the pyrrolidine could be temporarily attached to a prochiral substrate. The steric bulk and specific orientation of the m-tolyl group would then direct the approach of a reagent to one face of the molecule, inducing high diastereoselectivity in the reaction. After the transformation, the auxiliary can be cleaved and potentially recovered. nih.gov

Furthermore, the pyrrolidine scaffold is central to a class of highly effective organocatalysts, particularly in promoting asymmetric aldol and Michael reactions. researchgate.net Derivatization of the secondary amine in 3-(m-Tolyl)pyrrolidine with hydrogen-bond-donating groups (e.g., thiourea) could yield novel catalysts where the aryl group on the pyrrolidine is a crucial variable for tuning enantioselectivity. nih.gov

Development of Novel Heterocyclic Scaffolds

The creation of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. 3-(m-Tolyl)pyrrolidine hydrochloride serves as an excellent starting point for designing unique three-dimensional structures that are not readily accessible through other means.

Design and Synthesis of Pyrrolidine-Fused Heterocycles

The fusion of a pyrrolidine ring with other heterocyclic systems generates rigid molecules with well-defined vectoral projections of their substituents, a desirable trait in rational drug design. nih.gov Common strategies for creating such fused systems include multicomponent reactions that assemble the final structure in a single step or sequential annulation reactions. nih.gov

The 1,3-dipolar cycloaddition reaction is a particularly powerful method. By converting the secondary amine of 3-(m-Tolyl)pyrrolidine into an azomethine ylide, it can react with various dipolarophiles to generate fused heterocyclic systems. The specific substitution pattern of the starting material, including the m-tolyl group, would be directly incorporated into the complex product, allowing for the systematic exploration of structure-activity relationships.

Creation of Spirocyclic and Bridged Pyrrolidine Derivatives

Spirocycles, which contain two rings sharing a single atom, are of immense interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. nih.gov The pyrrolidine ring is a frequent component of spirocyclic frameworks. One of the most effective methods for their synthesis is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide reacts with an exocyclic double bond.

A documented example involves the diastereoselective, one-pot, three-component reaction of an amino oxindole, an aldehyde (m-tolualdehyde), and a maleimide to construct a succinimide-fused spiro[pyrrolidine-2,3′-oxindole] system. In this synthesis, the m-tolyl group is introduced onto the C3' position of the newly formed pyrrolidine ring. This reaction highlights how the tolyl-substituted pyrrolidine core can be efficiently assembled as part of a complex spirocyclic scaffold.

Table 2: Synthesis of a Spirocyclic Pyrrolidine Derivative

| Product Name | Reactants | Reaction Type | Yield | Diastereomeric Ratio (dr) |

|---|

This efficient assembly of a complex spirocycle demonstrates the utility of the tolyl-pyrrolidine motif as a structural target in the synthesis of novel molecular architectures.

Contribution to Lead Compound Discovery and Optimization Strategies (Non-Clinical Context)

In the field of medicinal chemistry, the process of discovering a new drug involves identifying an initial "hit" compound, optimizing it into a "lead," and then further refining it into a clinical candidate. nih.govnih.gov The structural and physicochemical properties of 3-(m-Tolyl)pyrrolidine make it an attractive scaffold for these efforts.

The move away from flat, two-dimensional aromatic molecules towards three-dimensional structures is a major trend in drug discovery, as 3D shapes can lead to improved selectivity and better physicochemical properties. nih.gov The non-planar, saturated pyrrolidine ring of 3-(m-Tolyl)pyrrolidine provides this essential 3D character.

The m-tolyl group itself offers several advantages in lead optimization:

Modulation of Lipophilicity: The aromatic tolyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Aromatic Interactions: The tolyl ring can engage in specific non-covalent interactions, such as π-π stacking or hydrophobic interactions, with amino acid residues in a biological target, thereby increasing binding affinity.

Vectorial Control: The defined position of the tolyl group at the C3 position of the pyrrolidine ring provides a specific vector for this interaction, allowing medicinal chemists to systematically probe a binding pocket.

By incorporating the 3-(m-Tolyl)pyrrolidine scaffold into a larger molecule, chemists can fine-tune its properties to improve potency, selectivity, and metabolic stability, which are key goals of the lead optimization process. nih.gov

The Strategic Role of 3-(m-Tolyl)pyrrolidine Hydrochloride in Modern Medicinal Chemistry

The compound 3-(m-Tolyl)pyrrolidine hydrochloride has emerged as a significant chemical building block in the field of drug discovery and medicinal chemistry. Its unique structural features, combining a saturated heterocyclic pyrrolidine ring with an aromatic tolyl group, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. This article explores the role of 3-(m-Tolyl)pyrrolidine hydrochloride as a versatile scaffold in synthetic strategies aimed at developing novel therapeutic agents.

1 Scaffold Hopping and Bioisosteric Replacements: A Paradigm for Innovation

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to discover new chemical entities with improved properties. Similarly, bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a key tactic to enhance a molecule's efficacy, selectivity, or pharmacokinetic profile. The 3-(m-Tolyl)pyrrolidine moiety is an attractive component in these approaches due to its three-dimensional nature and the specific orientation of its substituents.

The pyrrolidine ring, being a saturated heterocycle, offers a significant advantage over flat aromatic systems by providing a three-dimensional architecture that can more effectively explore the binding pockets of biological targets. The tolyl group, attached at the 3-position, provides a key aromatic interaction point, while the pyrrolidine nitrogen can be functionalized to introduce further diversity and modulate physicochemical properties.

While specific, direct examples of scaffold hopping leading to or from a 3-(m-tolyl)pyrrolidine core are not extensively documented in publicly available research, the principles can be illustrated by considering the broader class of 3-arylpyrrolidines. For instance, in the development of inhibitors for various biological targets, a common scaffold hop involves moving from a piperidine-based core to a 3-arylpyrrolidine. This change can alter the vectoral projection of substituents, potentially leading to improved interactions with the target protein and a different intellectual property landscape.

A hypothetical scaffold hopping strategy could involve replacing a known bioactive core, such as a substituted piperidine (B6355638) or even a different heterocyclic system, with the 3-(m-tolyl)pyrrolidine scaffold. The rationale for such a hop would be to investigate new chemical space, improve properties such as solubility or metabolic stability, or to escape existing patent claims. The m-tolyl group itself can be considered a bioisosteric replacement for a simple phenyl group, with the methyl substituent potentially offering beneficial steric or electronic interactions within a binding site, or blocking a site of metabolic degradation.

Below is a data table illustrating a conceptual scaffold hop from a hypothetical piperidine-based active compound to a 3-(m-tolyl)pyrrolidine analog.

| Feature | Original Scaffold (Piperidine-based) | Hopped Scaffold (3-(m-Tolyl)pyrrolidine-based) | Rationale for Change |

| Core Structure | 4-Arylpiperidine | 3-(m-Tolyl)pyrrolidine | Introduction of a 5-membered ring to alter substituent vectors and explore new chemical space. |

| Aromatic Group | Unsubstituted Phenyl | m-Tolyl | The methyl group can probe for additional hydrophobic interactions and may block metabolic oxidation of the aromatic ring. |

| 3D Geometry | Chair/Boat Conformations | Envelope/Twist Conformations | Provides a different spatial arrangement of functional groups, potentially leading to improved target engagement. |

| Physicochemical Profile | Potentially higher lipophilicity | May offer improved solubility and permeability profiles. | To enhance drug-like properties. |

2 Structure-Activity Relationship (SAR) Exploration in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The 3-(m-Tolyl)pyrrolidine scaffold serves as an excellent starting point for SAR exploration due to its multiple points for chemical modification. Key areas for modification include the pyrrolidine nitrogen, the tolyl ring, and potentially other positions on the pyrrolidine ring.

By systematically modifying the structure of a lead compound containing the 3-(m-Tolyl)pyrrolidine core and assessing the impact on biological activity, medicinal chemists can build a detailed understanding of the pharmacophore. This knowledge is then used to design more potent and selective compounds.

For example, in a hypothetical SAR campaign for a G-protein coupled receptor (GPCR) antagonist, a series of analogs based on a 3-(m-tolyl)pyrrolidine lead compound could be synthesized. The following modifications could be explored:

Modification of the Tolyl Group: The position of the methyl group on the phenyl ring (ortho, meta, para) could be varied to understand the optimal placement for interaction with the target. Furthermore, the methyl group could be replaced with other substituents (e.g., halogens, methoxy groups, trifluoromethyl groups) to explore the electronic and steric requirements of the binding site.

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is crucial. The (R) and (S) enantiomers of 3-(m-tolyl)pyrrolidine can be used to synthesize stereochemically pure final compounds, which often exhibit significant differences in biological activity.

A representative SAR data table for a hypothetical series of 3-arylpyrrolidine derivatives is presented below, illustrating how systematic structural changes can influence biological activity.

| Compound | R1 (on Pyrrolidine-N) | R2 (Aryl Group) | Biological Activity (IC50, nM) |

| 1 | H | m-Tolyl | 500 |

| 2 | Methyl | m-Tolyl | 250 |

| 3 | Ethyl | m-Tolyl | 150 |

| 4 | Acetyl | m-Tolyl | >1000 |

| 5 | Methyl | Phenyl | 400 |

| 6 | Methyl | p-Tolyl | 300 |

| 7 | Methyl | o-Tolyl | 600 |

| 8 | Methyl | m-Chlorophenyl | 100 |

From this hypothetical data, several SAR trends can be deduced:

Small alkyl substituents on the pyrrolidine nitrogen (compounds 2 and 3) are preferred over hydrogen (compound 1) or an acetyl group (compound 4), suggesting a hydrophobic pocket in this region.

The presence and position of the methyl group on the aryl ring are important for activity, with the m-tolyl group (compound 2) being more favorable than the unsubstituted phenyl (compound 5) or the o-tolyl (compound 7) and p-tolyl (compound 6) isomers in this series.

Replacing the methyl group with an electron-withdrawing chloro group at the meta position (compound 8) significantly enhances potency, indicating that electronic factors also play a critical role in target binding.

Mechanistic Biological Investigations Non Clinical Focus

In Vitro Receptor Binding and Affinity Profiling

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Radioligand Binding Assays with Isolated Receptors

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Competitive Binding Studies and Selectivity Profiling

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Enzyme Kinetics and Inhibition Mechanisms (In Vitro Studies)

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Determination of Inhibition Constants (Ki)

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Mechanistic Studies of Enzyme-Compound Interactions

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Cellular and Subcellular Studies (Non-Clinical, Mechanistic)

No specific data is available in the current scientific literature for 3-(m-Tolyl)pyrrolidine hydrochloride.

Investigation of Intracellular Signaling Pathways in Cell Lines

Currently, there is a lack of published research detailing the specific effects of 3-(m-Tolyl)pyrrolidine hydrochloride on intracellular signaling pathways in various cell lines. While studies on other pyrrolidine (B122466) derivatives have shown modulation of pathways such as those involving Toll-like receptors (TLRs), which can lead to the activation of NF-κB and IRF3, similar investigations for 3-(m-Tolyl)pyrrolidine hydrochloride have not been found in the public domain. abcam.comnih.gov The biological activity of pyrrolidine derivatives is often dependent on the specific substitution patterns on the pyrrolidine ring, making it difficult to extrapolate findings from other analogs to 3-(m-Tolyl)pyrrolidine hydrochloride without direct experimental evidence. nih.gov

Studies on Organelle-Specific Interactions (e.g., mitochondrial effects in isolated systems)

General methodologies for assessing mitochondrial permeability transition include the use of fluorescent dyes like Calcein-AM in conjunction with a quencher such as cobalt chloride (CoCl₂). This allows for the specific visualization of mitochondrial fluorescence and the detection of mPTP opening upon the addition of an inducer like ionomycin. abbkine.com While these techniques are standard, their application to determine the mitochondrial effects of 3-(m-Tolyl)pyrrolidine hydrochloride has not been reported.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

The structure-activity relationship (SAR) for 3-aryl pyrrolidines is an area of active research, given their potential as therapeutic agents. smolecule.com The nature and position of the substituent on the aryl ring, as well as the stereochemistry of the pyrrolidine ring, are known to significantly influence biological activity. nih.gov However, specific SAR studies detailing the pharmacophore features and molecular determinants of target interaction for 3-(m-Tolyl)pyrrolidine hydrochloride are not extensively described in the available literature.

Elucidation of Pharmacophore Features (Non-Clinical)

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For some classes of pyrrolidine derivatives, such as those acting as monoamine transporter inhibitors, pharmacophore models have been developed. nih.govresearchgate.netnih.gov These models typically include features like a tertiary amine and aromatic rings. researchgate.net However, a specific pharmacophore model for 3-(m-Tolyl)pyrrolidine hydrochloride and its direct analogs, defining the precise spatial arrangement of the m-tolyl group and the pyrrolidine nitrogen necessary for a particular biological effect, has not been publicly detailed. The development of such a model would require synthesizing and testing a series of related compounds to identify the key structural motifs for activity.

Understanding Molecular Determinants of Target Interaction

The specific molecular targets of 3-(m-Tolyl)pyrrolidine hydrochloride and the molecular determinants of its interaction with these targets remain to be fully elucidated in published research. For other pyrrolidine-containing compounds, studies have explored their interactions with various proteins, revealing the importance of specific residues and binding pockets. nih.govnih.gov Understanding these interactions at a molecular level is fundamental to explaining the mechanism of action and for the rational design of more potent and selective analogs. Without experimental data, such as co-crystallography studies or detailed mutational analysis of a target protein, the key molecular interactions of 3-(m-Tolyl)pyrrolidine hydrochloride cannot be definitively described.

Future Research Directions and Emerging Avenues

Advancements in Stereocontrolled Synthesis and Scalability

The biological activity of chiral molecules is often dictated by their stereochemistry. nih.gov Consequently, the development of efficient and scalable methods for the stereocontrolled synthesis of 3-(m-Tolyl)pyrrolidine is a paramount objective for future research. While various methods exist for the synthesis of substituted pyrrolidines, significant opportunities for innovation remain. nih.govnih.gov

Future efforts will likely concentrate on catalyst-tuned regio- and enantioselective reactions. organic-chemistry.org For instance, the application of transition-metal catalysis, which has revolutionized the synthesis of 3-aryl pyrrolidines, could be further optimized. researchgate.net Research into palladium-catalyzed hydroarylation of pyrrolines offers a direct route to the 3-aryl pyrrolidine (B122466) core and could be refined for the specific synthesis of the (R)- and (S)-enantiomers of 3-(m-Tolyl)pyrrolidine. researchgate.net Challenges in scalability, such as catalyst loading, cost, and purification, will need to be addressed to facilitate industrial applications. mdpi.com

Key areas for advancement include:

Asymmetric Organocatalysis: Exploring novel proline-based organocatalysts for asymmetric [3+2] cycloadditions or Michael additions to construct the chiral pyrrolidine ring with the m-tolyl group installed with high enantioselectivity. nih.gov

Transition-Metal Catalysis: Developing more efficient and selective catalysts (e.g., based on Iridium, Rhodium, or Gold) for intramolecular hydroamination or alkene aminoarylation reactions that can tolerate a wider range of substrates and functional groups. nih.govorganic-chemistry.org

Enzymatic Resolutions: Investigating the use of lipases or other enzymes for the kinetic resolution of racemic 3-(m-Tolyl)pyrrolidine or its precursors, offering a green and highly selective alternative to traditional chemical methods.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes to enhance scalability, safety, and reproducibility, particularly for exothermic or hazardous reactions.

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Asymmetric Organocatalysis | Metal-free, environmentally benign | Design of novel chiral pyrrolidine-based catalysts. nih.govmdpi.com |

| Transition-Metal Catalysis | High efficiency and selectivity | Development of catalysts for direct C-H arylation. organic-chemistry.orgresearchgate.net |

| Enzymatic Resolution | High enantioselectivity, mild conditions | Screening for and engineering of specific enzymes. |

| Flow Chemistry | Improved scalability and safety | Optimization of reaction conditions and reactor design. |

Discovery of Novel Chemical Transformations and Derivatizations

The 3-(m-Tolyl)pyrrolidine scaffold serves as a versatile platform for the generation of compound libraries with diverse chemical properties. Future research will undoubtedly focus on exploring novel chemical transformations and derivatizations to expand the accessible chemical space.

The secondary amine of the pyrrolidine ring is a prime site for functionalization. Derivatization can be used to modulate physicochemical properties such as solubility, lipophilicity, and basicity. For example, N-acylation, N-alkylation, and N-arylation can introduce a wide array of substituents. The use of derivatizing reagents like p-tolyl isocyanate could introduce urea (B33335) functionalities, potentially leading to new intermolecular interactions. nih.govresearchgate.net

Furthermore, the aromatic tolyl ring offers a handle for further modification through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of additional functional groups that can serve as points for further diversification or as probes for biological interactions.

Emerging derivatization approaches could include:

Late-Stage Functionalization: Developing C-H activation methods to selectively functionalize the pyrrolidine ring or the tolyl group in the final steps of a synthetic sequence, enabling rapid access to a diverse set of analogs.

Click Chemistry: Incorporating azide (B81097) or alkyne functionalities into the 3-(m-tolyl)pyrrolidine structure to allow for facile and efficient conjugation with other molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Multicomponent Reactions: Utilizing 3-(m-Tolyl)pyrrolidine or its precursors in Ugi or Passerini reactions to rapidly generate complex and diverse molecular scaffolds.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, thereby accelerating the research and development process. nih.govmdpi.com The integration of advanced computational methods will be crucial for guiding the future exploration of 3-(m-Tolyl)pyrrolidine chemistry.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms associated with 3-(m-Tolyl)pyrrolidine and its derivatives. kfupm.edu.saresearchgate.net These studies can help rationalize observed reactivity and guide the design of new reactions and catalysts. For instance, calculating transition state energies can aid in optimizing conditions for stereoselective syntheses.

Future computational investigations might focus on:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of novel 3-(m-Tolyl)pyrrolidine derivatives, helping to prioritize synthetic targets. nih.govscispace.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of 3-(m-Tolyl)pyrrolidine and its derivatives in different solvent environments or when interacting with biological macromolecules. scispace.com This can provide insights into binding modes and the role of conformational flexibility in biological activity.

De Novo Design: Using computational algorithms to design novel 3-(m-Tolyl)pyrrolidine derivatives with desired properties, such as enhanced binding affinity for a specific protein target or improved pharmacokinetic profiles.

| Computational Method | Application for 3-(m-Tolyl)pyrrolidine | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism analysis, stereoselectivity prediction. kfupm.edu.saresearchgate.net | Rational design of catalysts and reaction conditions. |

| QSAR | Predicting biological activity of derivatives. nih.govscispace.com | Prioritization of synthetic targets for biological screening. |

| Molecular Dynamics (MD) | Simulating interactions with biological targets. scispace.com | Understanding binding modes and conformational effects. |

Development of New Research Probes and Tool Compounds for Biological Systems

3-(m-Tolyl)pyrrolidine and its derivatives represent a promising starting point for the development of chemical probes and tool compounds to investigate biological systems at the molecular level (non-clinical). These tools are invaluable for target identification, validation, and elucidating the mechanisms of complex biological processes.